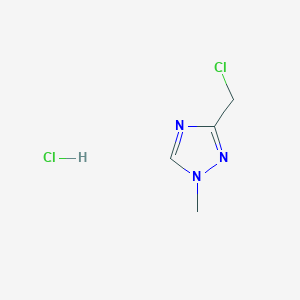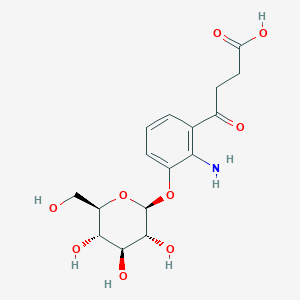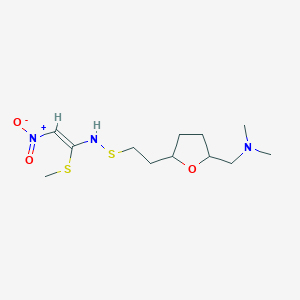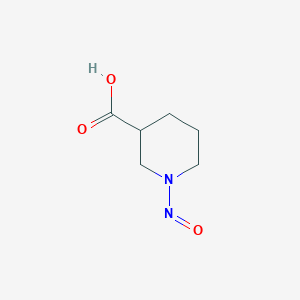
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of galactose, a type of sugar, and is often used in organic synthesis and biochemical research. This compound is known for its role in glycosylation reactions, where it serves as a glycosyl donor.
Mécanisme D'action
Target of Action
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl chloride is a chemical compound that is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . It is particularly useful in the preparation of glycosides .
Mode of Action
The compound acts as an organic condensation reagent in chemistries such as N- and S- galactosylation reactions . It is involved in the synthesis of spacer-equipped phosphorylated di-, tri-, and tetrasaccharide fragments of the O-specific polysaccharides .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, usually a small organic molecule. Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis.
Result of Action
The result of the action of this compound is the formation of glycosides . These glycosides can be used in the creation of various pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals or compounds . For instance, it is sensitive to temperature and should be stored at -20°C . It is also sensitive to moisture .
Analyse Biochimique
Biochemical Properties
It is known to be used in N- and S- galactosylation reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Cellular Effects
Given its role in galactosylation reactions, it may influence cell function by modifying the structure and function of proteins and other biomolecules .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in galactosylation reactions, potentially influencing enzyme activity, protein structure, and gene expression .
Metabolic Pathways
The metabolic pathways involving 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride are not well-characterized. It is known to be involved in galactosylation reactions, suggesting it may interact with enzymes and cofactors involved in these pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride typically involves the acetylation of galactose followed by the introduction of a chloride group. One common method includes the following steps:
Acetylation: Galactose is reacted with acetic anhydride in the presence of a catalyst such as sodium acetate to form tetra-acetylated galactose.
Chlorination: The tetra-acetylated galactose is then treated with thionyl chloride (SOCl2) to introduce the chloride group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding galactose derivatives.
Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Glycosylation: Catalysts such as silver triflate (AgOTf) or boron trifluoride etherate (BF3·Et2O) are often used to facilitate the glycosylation process.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted galactose derivatives.
Hydrolysis: The major product is deacetylated galactose.
Glycosylation: The major products are glycosides, where the galactose unit is linked to another molecule via a glycosidic bond.
Applications De Recherche Scientifique
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of carbohydrates in biological systems.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.
Industry: Utilized in the production of specialty chemicals and materials, including biodegradable polymers and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl bromide: Similar in structure but contains a bromide group instead of a chloride group.
2,3,4,6-Tetra-o-acetyl-alpha-d-glucopyranosyl chloride: Similar in structure but derived from glucose instead of galactose.
2,3,4,6-Tetra-o-acetyl-alpha-d-mannopyranosyl chloride: Similar in structure but derived from mannose instead of galactose.
Uniqueness
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is unique due to its specific configuration and reactivity as a glycosyl donor. Its ability to participate in selective glycosylation reactions makes it valuable in the synthesis of complex carbohydrates and glycoconjugates, which are important in various biological and industrial applications.
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-HTOAHKCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane](/img/structure/B138371.png)


![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)







![tert-butyl N-[3-(prop-2-ynylamino)propyl]carbamate](/img/structure/B138399.png)
